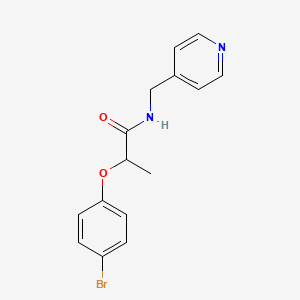
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide
説明
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating the activity of various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has also been suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. It has also been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been found to reduce the levels of oxidative stress markers in the brain, suggesting that it may have antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in some cell lines, and its long-term effects on human health are not fully understood. Additionally, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide. One potential direction is the development of new drugs based on the compound's biological activities. For example, the compound may be used as a starting point for the development of new anti-inflammatory or analgesic drugs.
Another potential direction is the investigation of the compound's mechanism of action. Further studies are needed to elucidate the exact molecular targets of the compound and how it modulates neurotransmitter systems in the brain.
Finally, future studies may focus on the safety and toxicity of 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide. Long-term studies in animal models and clinical trials in humans may be needed to determine the safety and efficacy of the compound as a potential therapeutic agent.
Conclusion
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Its mechanism of action is not fully understood, but it is thought to modulate neurotransmitter systems in the brain. Although the compound has limitations, it is a readily available and promising candidate for the development of new drugs. Future studies may focus on the development of new drugs based on the compound's biological activities, the investigation of its mechanism of action, and the determination of its safety and toxicity.
科学的研究の応用
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. Additionally, 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been studied for its potential use as a radioprotective agent in cancer therapy.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-phenyl-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.BrH/c1-16-7-9-17(10-8-16)14-15-13(11-18-14)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXONYVRTYWDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
![2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
![4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4111935.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
![3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid](/img/structure/B4111969.png)
![3-[({3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4111981.png)